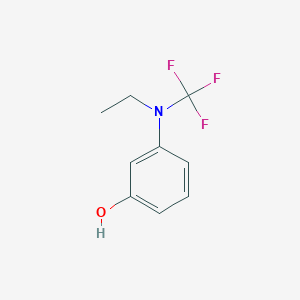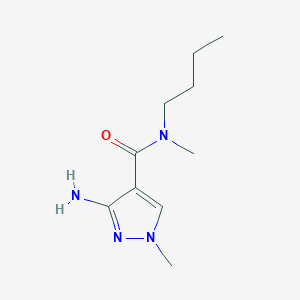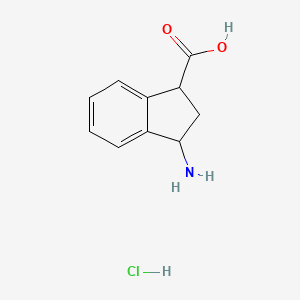![molecular formula C13H23NO4 B11732711 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid typically involves the protection of an amino group with a Boc group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions often involve mild heating to ensure complete protection of the amine.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in peptide synthesis.
Major Products Formed
Deprotection: The major product is the free amine, which can be further reacted to form various derivatives.
Substitution: Formation of amides or peptides depending on the reactants used.
Applications De Recherche Scientifique
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from reacting with other functional groups during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions, including enzyme catalysis and protein binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- Ethyl 2-{[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
Uniqueness
2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules, offering advantages in terms of stability and bioactivity compared to linear analogs.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
LDTVIHUFYGJESN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732641.png)
![4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11732649.png)

![2-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11732654.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine](/img/structure/B11732662.png)
![2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11732664.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)

![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732703.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)
